(6-Cyanonaphthalen-2-yl)boronic acid
Description
Properties
IUPAC Name |
(6-cyanonaphthalen-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BNO2/c13-7-8-1-2-10-6-11(12(14)15)4-3-9(10)5-8/h1-6,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCZGAYUQAAPLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)C#N)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Cyanonaphthalen 2 Yl Boronic Acid and Its Derivatives
Classical Approaches to Arylboronic Acid Synthesis Relevant to Naphthalene (B1677914) Systems
Traditional methods for arylboronic acid synthesis often rely on the generation of highly reactive organometallic intermediates from pre-functionalized naphthalene precursors.
Metal-halogen exchange is a foundational method for converting aryl halides into organometallic reagents, which can then be trapped with a boron electrophile. wikipedia.orgnih.gov This two-step process is widely used for preparing arylboronic acids from aryl bromides or iodides. The reaction typically involves an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), which abstracts the halogen atom to form an aryllithium intermediate. wikipedia.orgrsc.org This highly nucleophilic species is then reacted at low temperatures with a trialkyl borate (B1201080), most commonly trimethyl borate (B(OMe)₃), followed by acidic hydrolysis to yield the desired boronic acid. nih.govresearchgate.net
The rate of exchange is dependent on the halogen, following the general trend of I > Br > Cl. wikipedia.org This methodology is effective for creating specific isomers, like (6-Cyanonaphthalen-2-yl)boronic acid, by starting with the corresponding 2-bromo-6-cyanonaphthalene. The low temperature conditions are crucial to prevent side reactions of the reactive aryllithium intermediate.
Table 1: Examples of Boronic Acid Synthesis via Metal-Halogen Exchange on Naphthyl Systems
| Precursor | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 5-Bromo-6-(diphenylphosphino)acenaphthene | 1) n-BuLi, TMEDA 2) B(OMe)₃ 3) H₃O⁺ | (6-(Diphenylphosphino)acenaphthylen-5-yl)boronic acid | Not specified | researchgate.net |
| Generic Aryl Bromide (Ar-Br) | 1) t-BuLi 2) B(OMe)₃ 3) H₃O⁺ | Arylboronic acid (Ar-B(OH)₂) | General Method | rsc.org |
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of C-H bonds in aromatic systems. unblog.fr This method utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate a specific C-H bond at the ortho position. unblog.frnih.gov The resulting aryllithium intermediate can then be quenched with a borylating agent to form a C-B bond.
For naphthalene systems, various functional groups can act as DMGs. The lithiation of 2,7-disubstituted 1,8-bis(dimethylamino)naphthalene (B140697) derivatives shows how OMe groups can facilitate selective β-lithiation of the naphthalene core. researchgate.net Similarly, mono- and dianion species of 1,8-naphthalene diamide (B1670390) can be generated using sec-BuLi/TMEDA and trapped with electrophiles to give 2- and 2,7-substituted products. nih.gov This approach offers high regioselectivity that is complementary to classical electrophilic aromatic substitution, providing access to substituted naphthalenes that might be otherwise difficult to synthesize. researchgate.netnih.gov Once the naphthalene ring is lithiated at the desired position, reaction with an electrophile like trimethyl borate furnishes the corresponding boronic acid. researchgate.net
Transition Metal-Catalyzed Borylation Reactions
Transition metal catalysis has revolutionized the synthesis of arylboronic acids, offering milder reaction conditions, broader functional group tolerance, and novel pathways such as direct C-H functionalization.
The palladium-catalyzed boryl substitution of aryl halides, often referred to as Miyaura borylation, is a highly efficient and versatile method for synthesizing arylboronate esters. beilstein-journals.orgnih.gov This cross-coupling reaction typically involves the reaction of an aryl halide (chloride, bromide, or iodide) or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), or with pinacol (B44631) borane (B79455) (HBpin), in the presence of a palladium catalyst and a base. nih.govnih.gov
A wide range of palladium catalysts and phosphine (B1218219) ligands have been developed to improve the efficiency and scope of this reaction. Catalyst systems based on ligands like SPhos have been shown to be highly active for the borylation of aryl iodides, bromides, and even less reactive chlorides, often requiring low catalyst loadings and short reaction times. nih.gov The resulting boronate esters can be easily hydrolyzed to the corresponding boronic acids if needed. This method's high functional group compatibility makes it particularly suitable for complex molecules. beilstein-journals.orgnih.gov
Table 2: Representative Conditions for Palladium-Catalyzed Borylation
| Aryl Halide | Boron Source | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Iodoanisole | Pinacol borane | PdCl₂(CH₃CN)₂ / SPhos | CsF | Dioxane | 94% | nih.gov |
| 4-Chloroanisole | B₂pin₂ | Pd₂(dba)₃ / XPhos | KOAc | Dioxane | Low Yield | nih.gov |
| Aryl Halides (General) | B₂pin₂ | Pd(dba)₂ / DPEphos | Not specified | Not specified (Solvent-free) | High | beilstein-journals.org |
Direct C-H borylation has emerged as a highly atom-economical method for synthesizing organoboron compounds, avoiding the need for pre-functionalized starting materials. umich.edu
Iridium-catalyzed C-H borylation is the foremost technique in this area. umich.edu These reactions are typically catalyzed by iridium complexes with bipyridine or phenanthroline ligands and use B₂pin₂ as the boron source. nih.govnih.gov For naphthalene and other polycyclic aromatic hydrocarbons, the regioselectivity of the borylation is primarily governed by steric hindrance. umich.edu Borylation occurs preferentially at the least sterically hindered C-H positions. For instance, the iridium-catalyzed reaction can selectively produce naphthalene-2,6-bis(boronate). rsc.org Furthermore, directing groups can be employed to achieve otherwise difficult regioselectivities. A silyl (B83357) group, for example, can direct iridium-catalyzed borylation to the sterically congested peri-position of the naphthalene ring. nih.gov
Rhodium-catalyzed C-H activation has also been applied to naphthalene systems, although reports of direct C-H borylation are less common than for iridium. Rhodium(III) catalysts have been shown to effectively catalyze C-H activation for reactions such as oxidative alkenylation and annulation on naphthalene. researchgate.netdicp.ac.cn These processes demonstrate the capability of rhodium to activate naphthalene's C-H bonds, typically showing a preference for the β-position, which can be influenced by the choice of oxidant and other reaction parameters. researchgate.net While these methods establish a precedent for rhodium-mediated C-H functionalization of naphthalenes, their application to direct C-H borylation is an area of ongoing development.
Research into more sustainable and cost-effective catalysts has led to the exploration of earth-abundant first-row transition metals for borylation reactions.
Copper catalysis has been utilized for the borylation of aryl halides. mdpi.com These systems can serve as a less expensive alternative to palladium for Miyaura-type borylation reactions.
Iron -catalyzed cross-coupling reactions are also gaining prominence. For instance, FeCl₂ has been used to facilitate the conversion of aryl pinacol boronates (Aryl-B(pin)) to their naphthalene-1,8-diamino (dan) derivatives (Aryl-B(dan)). mdpi.com
While Cerium oxide and Copper-Manganese oxides are effective catalysts for the total oxidation of naphthalene, serving as model polyaromatic hydrocarbons, their application in the C-B bond-forming reactions required for synthesizing boronic acids is not established in the reviewed literature. researchgate.netdaneshyari.comnih.gov The primary catalytic function reported for these oxides in the context of naphthalene is cleavage of the aromatic ring through oxidation, not functionalization via borylation. researchgate.netnih.gov
Functional Group Interconversions for Incorporating the Nitrile Moiety
The introduction of the cyano group onto the naphthalene-boronic acid scaffold is a key synthetic challenge. This can be achieved through direct cyanation reactions or by the transformation of other functional groups, such as carboxylic acids or amides, into the desired nitrile.
The direct conversion of a boronic acid group to a nitrile, known as deborylative cyanation, has emerged as a powerful tool in organic synthesis. Various catalytic systems have been developed to facilitate this transformation on aryl boronic acids. These methods offer an alternative to traditional cyanation approaches that often employ highly toxic cyanide reagents.
One notable strategy involves the palladium-catalyzed cyanation of (hetero)aryl boronic acids. For instance, a system employing a palladium catalyst in conjunction with a copper co-catalyst and a cyanating agent like benzyl (B1604629) thiocyanate (B1210189) has been shown to be effective for a range of aryl boronic acids. nih.gov While boronate esters and boroxines were reported to be ineffective substrates in this specific protocol, it highlights a potential pathway for the cyanation of a suitable naphthalene-boronic acid precursor. nih.gov
More recent advancements have identified protocols that are compatible with boronic esters. For example, a method utilizing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a dual-role reagent—both generating the active cyanating agent and acting as an oxidant—has been successful for the cyanation of a broad range of (hetero)aryl boronic acids, including naphthalene-2-boronic acid pinacol ester. nih.gov This demonstrates the feasibility of introducing a cyano group onto a pre-existing naphthalene-boronic acid derivative.
The choice of cyanating agent is crucial and has been the focus of considerable research to move away from toxic sources. Non-toxic and inexpensive sources like K₄[Fe(CN)₆] have been successfully employed in palladium-catalyzed cyanations. nih.gov Another approach utilizes α-cyanoacetates as a safe and readily available cyano source under aerobic conditions. rsc.org These methodologies provide a pathway to synthesize (6-Cyanonaphthalen-2-yl)boronic acid from a corresponding borylated naphthalene precursor that may bear a leaving group amenable to such cross-coupling reactions, or directly from the boronic acid itself.
Table 1: Examples of Cyanation Reactions on Aryl Boronic Acids and Derivatives
| Catalyst/Reagent System | Cyanating Agent | Substrate Scope | Ref. |
| Pd(PPh₃)₄ / CuTC | Benzyl thiocyanate | (Hetero)aryl boronic acids | nih.gov |
| TEMPO / (MeCN)₂ | Acetonitrile | (Hetero)aryl boronic acids, including naphthalene-2-boronic acid pinacol ester | nih.gov |
| Pd(OAc)₂ / Cu(OAc)₂·H₂O / I₂ | K₄[Fe(CN)₆] | (Hetero)aryl boronic acids | nih.gov |
| Not specified | α-cyanoacetates | Aromatic and vinylic boronic acids | rsc.org |
An alternative synthetic route to the nitrile functionality involves the dehydration of a corresponding carboxylic acid or primary amide. This approach would start with a (6-carboxynaphthalen-2-yl)boronic acid or (6-(aminocarbonyl)naphthalen-2-yl)boronic acid precursor. The dehydration of primary amides to nitriles is a fundamental transformation in organic chemistry, and a variety of reagents can accomplish this. rsc.orgmasterorganicchemistry.com
Classic dehydrating agents include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (B1165640). masterorganicchemistry.com The reaction proceeds by activation of the amide oxygen, followed by elimination to form the nitrile. While effective, these reagents can require harsh reaction conditions. More modern and milder methods have also been developed. For instance, the use of catalysts such as [RuCl₂(p-cymene)]₂ under neutral conditions can efficiently dehydrate aldoximes, a related transformation, to nitriles. organic-chemistry.org
Synthetic Routes to Related Boronic Acid Esters and Boroxine (B1236090) Anhydrides
For applications in cross-coupling reactions and for improved stability and handling, (6-Cyanonaphthalen-2-yl)boronic acid is often converted into its corresponding boronic ester or boroxine anhydride.
Boronic acid pinacol esters are widely used in organic synthesis due to their stability towards hydrolysis and ease of purification compared to the free boronic acids. researchgate.netwiley-vch.de The preparation of the pinacol ester of (6-Cyanonaphthalen-2-yl)boronic acid would typically involve the condensation reaction between the boronic acid and pinacol (2,3-dimethyl-2,3-butanediol).
This esterification is an equilibrium process, and to drive the reaction to completion, the water produced is usually removed. This can be achieved by azeotropic distillation with a suitable solvent like toluene (B28343) or by the use of a dehydrating agent such as anhydrous magnesium sulfate. orgsyn.org The reaction is typically carried out in an organic solvent such as diethyl ether or tetrahydrofuran (B95107) at room temperature. orgsyn.org
Other diols, such as 1,8-naphthalenediol, can also be used to form cyclic boronic esters with varying stabilities and Lewis acidities. rsc.org The choice of the diol can influence the reactivity and properties of the resulting boronic ester.
Table 2: General Conditions for Pinacol Ester Formation
| Boronic Acid | Diol | Dehydrating Agent / Method | Solvent | Ref. |
| Isobutylboronic acid | Pinacol | Magnesium sulfate | Diethyl ether | orgsyn.org |
| Aryl boronic acids | Pinacol | Azeotropic removal of water | Toluene | General Method |
Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines (or boronic anhydrides). nih.gov This transformation is reversible and involves the loss of three molecules of water from three molecules of the boronic acid. clockss.org The formation of the boroxine of (6-Cyanonaphthalen-2-yl)boronic acid can be achieved by heating the boronic acid, often under vacuum or with a dehydrating agent, to drive off the water. nih.govclockss.org
The stability of the boroxine relative to the boronic acid is influenced by substituents on the aryl ring. Electron-donating groups tend to favor boroxine formation. clockss.org The characterization of boroxines is typically carried out using spectroscopic methods such as multinuclear NMR (¹H, ¹³C, ¹¹B) and IR spectroscopy, as well as X-ray crystallography. For example, the formation of a boroxine from 5-diphenylphosphinoacenaphth-6-yl boronic acid, a structurally related compound, has been reported and characterized in detail. researchgate.net
Green Chemistry Principles in the Synthesis of Naphthalene-Derived Boronic Acids
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including naphthalene-derived boronic acids. This involves the use of less hazardous reagents, environmentally benign solvents, and energy-efficient reaction conditions.
In the context of the synthetic steps discussed, several green chemistry considerations can be made. For the cyanation reaction, the development of methods that avoid toxic cyanide sources and utilize greener solvents is a key area of research. researchgate.net The use of water as a solvent, where possible, is highly desirable.
For the preparation of boronic esters, catalytic methods that minimize waste are preferred. The use of molecular sieves as a recyclable dehydrating agent is an alternative to stoichiometric inorganic drying agents. Furthermore, developing reaction conditions that proceed at ambient temperature reduces energy consumption.
Reactivity and Mechanistic Investigations of 6 Cyanonaphthalen 2 Yl Boronic Acid
General Principles of Boronic Acid Reactivity
Boronic acids (R-B(OH)₂) are a class of organoboron compounds characterized by a boron atom bonded to an organic group and two hydroxyl groups. The boron atom in a boronic acid possesses an empty p-orbital, rendering it electron-deficient and capable of accepting a pair of electrons. This fundamental electronic property defines boronic acids as Lewis acids. In aqueous or protic environments, boronic acids participate in a crucial equilibrium with their corresponding boronate anions, R-B(OH)₃⁻. This transformation involves the coordination of a hydroxide (B78521) ion to the boron center, changing its geometry from trigonal planar (sp² hybridized) to tetrahedral (sp³ hybridized).
The position of this equilibrium is quantified by the pKa value, which for most arylboronic acids is greater than 8. The formation of the tetrahedral boronate species is significant as it enhances the nucleophilicity of the organic group attached to the boron, a key step in many of its most important reactions. Furthermore, the resulting boronate anion, with its three hydroxyl groups, can act as a tridentate ligand, allowing it to coordinate with various metal centers and participate in a rich field of coordination chemistry.
The reactivity of a specific boronic acid is profoundly influenced by the electronic nature of its organic substituent. In the case of (6-Cyanonaphthalen-2-yl)boronic acid, two key structural features dictate the electronic properties of the boron center: the extended aromatic system of the naphthalene (B1677914) core and the potent electron-withdrawing cyano (-C≡N) group.
The naphthalene core, a polycyclic aromatic hydrocarbon, provides a large π-system that can interact with the boron center. Aromatic systems can stabilize both the neutral boronic acid and its anionic boronate form through polar-π interactions and solvation effects. researchgate.netnih.gov More significantly, the cyano group at the 6-position exerts a strong negative inductive (-I) and negative mesomeric (-M) effect. This powerful electron-withdrawing nature pulls electron density away from the naphthalene ring system and, consequently, from the boron atom.
This intramolecular electronic pull significantly increases the Lewis acidity of the boron center, making it more electrophilic. An increase in Lewis acidity generally leads to a lower pKa, facilitating the formation of the reactive boronate anion at a lower pH. This enhanced electrophilicity and the facilitated formation of the boronate are expected to increase the rate of transmetalation in palladium-catalyzed cross-coupling reactions, as electron-deficient organoboron compounds are often more reactive partners in the catalytic cycle. The strong electron-withdrawing properties imparted by the cyano group make the 6-cyanonaphthalen-2-yl moiety a good electron acceptor, influencing the electronic characteristics of the resulting coupled products. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura reaction is arguably the most important and widely utilized application of boronic acids in modern organic synthesis. This palladium-catalyzed cross-coupling reaction provides a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp²-hybridized centers. The reaction typically joins an organoboron species, such as (6-Cyanonaphthalen-2-yl)boronic acid, with an organic halide (e.g., R-Cl, R-Br, R-I) or pseudohalide (e.g., R-OTf) in the presence of a palladium catalyst and a base.
The catalytic cycle is understood to proceed through three fundamental steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a Pd(II) complex.
Transmetalation: The organic group from the boronic acid (activated by the base to form a boronate) is transferred to the palladium center, displacing the halide. This is often the rate-determining step.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
(6-Cyanonaphthalen-2-yl)boronic acid is an excellent coupling partner for a diverse range of aryl and heteroaryl halides. Its electron-deficient nature, imparted by the cyano group, generally makes it a robust and reactive substrate in the Suzuki-Miyaura reaction, often leading to high yields. The reaction facilitates the synthesis of complex biaryl and heterobiaryl structures, which are common motifs in medicinal chemistry and organic electronics.
The table below illustrates the representative scope of Suzuki-Miyaura couplings, showing the types of aryl and heteroaryl halides that are expected to react efficiently with (6-Cyanonaphthalen-2-yl)boronic acid under standard palladium-catalyzed conditions.
| Aryl/Heteroaryl Halide Partner | Typical Catalyst/Ligand | Typical Base | Expected Product Structure |
|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or Cs₂CO₃ | 6-(4-Methylphenyl)-2-naphthalenecarbonitrile |
| 1-Chloro-3-nitrobenzene | Pd₂(dba)₃/XPhos | K₃PO₄ | 6-(3-Nitrophenyl)-2-naphthalenecarbonitrile |
| 2-Iodopyridine | Pd(PPh₃)₄ | Na₂CO₃ | 6-(Pyridin-2-yl)-2-naphthalenecarbonitrile |
| 3-Bromothiophene | PdCl₂(dppf) | K₂CO₃ | 6-(Thiophen-3-yl)-2-naphthalenecarbonitrile |
| 4-Trifluoromethylphenyl triflate | Pd(OAc)₂/SPhos | K₃PO₄ | 6-(4-(Trifluoromethyl)phenyl)-2-naphthalenecarbonitrile |
While the standard Suzuki-Miyaura reaction creates achiral molecules or racemic mixtures, asymmetric variants have been developed to control stereochemistry and synthesize enantioenriched products. A prominent application of this technology is in the synthesis of atropisomers—stereoisomers resulting from hindered rotation around a single bond. This is particularly relevant for the synthesis of axially chiral biaryl compounds.
In this context, a sterically demanding boronic acid like (6-Cyanonaphthalen-2-yl)boronic acid can be coupled with a suitably substituted (ortho-substituted) aryl halide. By employing a palladium catalyst coordinated to a chiral ligand (e.g., chiral phosphines), the reductive elimination step can be controlled to favor the formation of one atropisomer over the other, resulting in a product with high enantiomeric excess (ee). The steric bulk of the naphthalenyl group and the ortho-substituent on the coupling partner create a high rotational barrier in the final product, allowing for the isolation of stable, non-racemizing atropisomers.
The table below outlines the general principle of this asymmetric approach.
| Boronic Acid | Aryl Halide (with ortho-substituent) | Catalyst System | Result |
|---|---|---|---|
| (6-Cyanonaphthalen-2-yl)boronic acid | 2-Methyl-1-bromobenzene | Pd(OAc)₂ + Chiral Ligand (e.g., (R)-BINAP) | Synthesis of axially chiral 6-(o-tolyl)-2-naphthalenecarbonitrile with enantiomeric excess. |
| (6-Cyanonaphthalen-2-yl)boronic acid | 1-Bromo-2-methoxy-3-methylbenzene | Pd₂(dba)₃ + Chiral Ligand (e.g., KenPhos) | Formation of a sterically hindered, axially chiral biaryl product in enantioenriched form. |
This strategy is a powerful tool for accessing complex, three-dimensional structures that are of significant interest in drug discovery and materials science. nih.gov
C-N and C-O Cross-Coupling Reactions (e.g., Chan-Evans-Lam Type)
(6-Cyanonaphthalen-2-yl)boronic acid is a versatile reagent in the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are crucial linkages in many biologically active molecules and functional materials. While the Suzuki-Miyaura coupling is prominent, the Chan-Evans-Lam (CEL) reaction offers an important alternative, particularly for the formation of aryl-heteroatom bonds under milder conditions.
In Chan-Evans-Lam type couplings, copper catalysts are typically employed to couple arylboronic acids with amines, phenols, and other nucleophiles. For (6-Cyanonaphthalen-2-yl)boronic acid, this reaction allows for the direct introduction of the 6-cyanonaphthalen-2-yl moiety onto nitrogen or oxygen atoms. The reaction generally proceeds in the presence of a copper(II) salt, such as copper(II) acetate, a base, and often an oxidant like oxygen or air. The cyano group on the naphthalene ring can influence the electronic properties of the boronic acid, potentially affecting its reactivity in these transformations. Research in this area focuses on optimizing reaction conditions, including the choice of copper source, ligand, base, and solvent, to achieve high yields and selectivity for a broad range of substrates.
| Reactants | Catalyst System | Product Type | Ref. |
| (6-Cyanonaphthalen-2-yl)boronic acid, Amine/Aniline | Cu(OAc)₂, Pyridine | N-Aryl Amine | |
| (6-Cyanonaphthalen-2-yl)boronic acid, Phenol | Cu(OAc)₂, Base | O-Aryl Ether | |
| (6-Cyanonaphthalen-2-yl)boronic acid, Imidazole | Copper(II) salt, Ligand | N-Aryl Imidazole |
Advances in Ligand and Catalyst Design for Naphthalene Boronic Acid Coupling
The efficiency and scope of cross-coupling reactions involving naphthalene boronic acids, including the 6-cyano substituted variant, are heavily dependent on the design of ligands and catalysts. For Suzuki-Miyaura reactions, palladium-based catalysts are standard, and significant advancements have been made in developing ligands that enhance catalyst stability, activity, and turnover number.
For instance, bulky and electron-rich phosphine (B1218219) ligands, such as SPhos, XPhos, and Buchwald's biaryl phosphine ligands, have proven highly effective in promoting the coupling of sterically hindered or electronically deactivated aryl halides with (6-Cyanonaphthalen-2-yl)boronic acid. These ligands facilitate the crucial reductive elimination step and help to stabilize the active Pd(0) species. Furthermore, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands that can confer exceptional stability and activity to palladium catalysts, enabling challenging coupling reactions under milder conditions. Research continues to focus on developing more robust and versatile catalyst systems that can tolerate a wider range of functional groups and operate at lower catalyst loadings.
Other Transition Metal-Mediated Transformations
Rhodium-Catalyzed Additions to Unsaturated Systems
Rhodium catalysts are known to mediate the 1,4-conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds, a reaction that forms a new carbon-carbon bond. In this context, (6-Cyanonaphthalen-2-yl)boronic acid can serve as the nucleophilic partner to introduce the 6-cyanonaphthalen-2-yl group at the β-position of enones, enoates, and other Michael acceptors. These reactions are often carried out in the presence of a rhodium(I) catalyst, such as [Rh(acac)(CO)₂] or [Rh(cod)Cl]₂, and a phosphine ligand. The choice of ligand is critical for achieving high yields and enantioselectivity in asymmetric variants of this reaction. The reaction proceeds through a catalytic cycle involving transmetalation of the boronic acid to the rhodium center, followed by migratory insertion into the activated alkene and subsequent protonolysis or hydrolysis to release the product and regenerate the catalyst.
| Substrate | Catalyst/Ligand | Product | Ref. |
| α,β-Unsaturated Ketone | [Rh(cod)Cl]₂ / Binap | β-Aryl Ketone | |
| α,β-Unsaturated Ester | [Rh(acac)(CO)₂] / Phosphine | β-Aryl Ester |
Copper-Promoted Coupling Reactions
Beyond the Chan-Evans-Lam reaction, copper catalysts are employed in a variety of other coupling reactions involving (6-Cyanonaphthalen-2-yl)boronic acid. This includes the coupling with terminal alkynes (a variant of the Sonogashira coupling) and the formation of aryl sulfides through coupling with thiols. Copper's lower cost and distinct reactivity profile compared to palladium make it an attractive option for these transformations. Copper-promoted reactions often proceed through different mechanisms than their palladium-catalyzed counterparts and can exhibit different substrate scope and functional group tolerance.
Electrophilic Halogenation and Other Functionalization Reactions
The boronic acid functional group itself can be replaced through electrophilic substitution reactions. For instance, treatment of (6-Cyanonaphthalen-2-yl)boronic acid with electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can lead to the formation of the corresponding 2-bromo-6-cyanonaphthalene or 2-iodo-6-cyanonaphthalene. This ipso-substitution provides a route to functionalized naphthalenes that may be difficult to access through other means. The reaction conditions for these transformations are typically mild, making them compatible with the cyano functionality present on the naphthalene ring.
Non-Catalytic and Organocatalytic Reactivity
While transition metal catalysis dominates the reactivity of arylboronic acids, there are notable non-catalytic and organocatalytic transformations. For example, under certain conditions, boronic acids can participate in reactions as Lewis acids or engage in condensations with diols to form boronate esters. The latter is a common strategy for the protection or purification of boronic acids.
In the realm of organocatalysis, arylboronic acids can be activated to participate in various transformations. For instance, certain chiral organocatalysts can promote the enantioselective addition of boronic acids to unsaturated systems. While specific examples involving (6-Cyanonaphthalen-2-yl)boronic acid in organocatalytic reactions are less commonly reported than its transition metal-catalyzed reactivity, the general principles of organocatalysis suggest its potential application in such systems, expanding the toolkit for the synthesis of complex molecules.
Brønsted-Lewis Acid Catalysis in Organic Transformations
Arylboronic acids are recognized for their dual catalytic capabilities, functioning as both Lewis acids and Brønsted acids in various organic transformations. nih.govresearchgate.net The boron atom, with its vacant p-orbital, acts as a Lewis acid, enabling it to activate Lewis basic functional groups, particularly carbonyls and hydroxyls, through covalent bond formation. researchgate.net This Lewis acidity is central to many of their catalytic applications. researchgate.net
Simultaneously, the hydroxyl groups on the boron atom can act as Brønsted acids. This dual nature allows for synergistic activation of substrates. For instance, in reactions involving carboxylic acids, one acid can be activated as an electrophilic species through a Lewis acid-base interaction, while another can be activated as a nucleophile via deprotonation by an appropriately positioned basic site, sometimes within the same catalyst molecule. nih.gov This cooperative catalysis can significantly enhance reaction rates and selectivity. nih.gov While specific studies on (6-Cyanonaphthalen-2-yl)boronic acid in this context are not detailed, its structure is analogous to other arylboronic acids that exhibit this catalytic behavior. The interplay between the Lewis acidic boron center and the Brønsted acidic hydroxyl groups is a key feature of its potential reactivity. researchgate.net
Some advanced boronic acid catalysts incorporate ortho-substituents with basic sites (e.g., dialkylaminomethyl groups) to facilitate intramolecular Brønsted base catalysis, which enhances the activation of one of the reacting partners. nih.gov The electronic properties of the aromatic system, such as the cyanonaphthalene group in the title compound, can influence both the Lewis and Brønsted acidity of the boronic acid moiety, thereby modulating its catalytic activity.
Direct Amidation of Carboxylic Acids Facilitated by Boronic Acids
The direct formation of amides from carboxylic acids and amines is a significant transformation, and boronic acids have emerged as effective catalysts for this process, offering an alternative to methods that require stoichiometric activating agents. orgsyn.orgsci-hub.se This catalytic approach is valued for its improved atom economy and environmental profile. orgsyn.org The reaction typically involves heating the carboxylic acid and amine with a catalytic amount of an arylboronic acid in a non-polar solvent with azeotropic removal of water.
The mechanism is generally believed to proceed through the formation of a mixed anhydride (B1165640) between the carboxylic acid and the boronic acid. sci-hub.se This generates an acyloxyboron species, which is a more reactive acylating agent than the free carboxylic acid. The amine then attacks this activated intermediate, leading to the formation of the amide and regeneration of the boronic acid catalyst. sci-hub.se The efficiency of the catalyst can be influenced by substituents on the aryl ring. mdpi.com For example, ortho-substituted arylboronic acids are often more effective because they can destabilize the formation of inactive boroxine (B1236090) species, which are cyclic trimers of the boronic acid. mdpi.com
While high temperatures are often required, recent developments have focused on creating catalysts that are active under milder conditions. sci-hub.se For instance, ortho-iodobenzeneboronic acid has been shown to catalyze amide formation at room temperature. sci-hub.se The catalytic potential of (6-Cyanonaphthalen-2-yl)boronic acid in this transformation would be influenced by the electronic and steric effects of the cyanonaphthalene system.
Table 1: Comparison of Boronic Acid Catalysts in Direct Amidation Reactions
| Catalyst | Typical Conditions | Substrate Scope | Key Features |
|---|---|---|---|
| Phenylboronic Acid | Toluene (B28343), reflux | Broad for simple acids/amines | Standard, foundational catalyst. |
| o-Iodophenylboronic Acid | CH2Cl2, room temp, molecular sieves | Effective at lower temperatures | High reactivity allows for mild conditions. sci-hub.se |
| 2-Hydroxyphenylboronic acid | Toluene, reflux | Effective for aromatic acids | Demonstrates good catalytic potential for specific substrate classes. rsc.org |
Reactivity at the Nitrile Functionality of (6-Cyanonaphthalen-2-yl)boronic Acid
The nitrile, or cyano (-CN), group is a versatile functional group in organic synthesis due to its unique electronic structure. nih.gov It features a polar carbon-nitrogen triple bond, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. lumenlearning.com The nitrile group can be transformed into a wide array of other functionalities, making it a valuable synthetic handle. nih.gov
Nucleophilic Addition Reactions to the Cyano Group
The electrophilic carbon atom of the nitrile group in (6-Cyanonaphthalen-2-yl)boronic acid is a target for various nucleophiles. The C≡N triple bond undergoes nucleophilic addition in a manner analogous to the C=O double bond of carbonyl compounds. lumenlearning.com Activation of the nitrile, often through protonation or coordination to a Lewis acid, enhances its electrophilicity and facilitates the addition of even weak nucleophiles. lumenlearning.com
Common nucleophilic addition reactions include:
Addition of Grignard Reagents: Organomagnesium halides (Grignard reagents) add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone. This provides a route to synthesize ketones where one of the alkyl groups corresponds to the organometallic reagent and the other to the organic part of the nitrile.
Addition of Organolithium Reagents: Similar to Grignard reagents, organolithium compounds add to nitriles to form ketones after a hydrolytic workup.
Cyanohydrin Formation (related concept): While typically discussed for aldehydes and ketones, the principle of adding a cyanide nucleophile is relevant. In the context of the nitrile group itself, it can be attacked by other nucleophiles like hydride or organometallics. youtube.com
Addition of Amines: Under certain conditions, amines can add to the nitrile group to form amidines.
Transition-metal-catalyzed additions of boronic acids to nitrile groups have also been developed, providing pathways to synthesize ketones, amides, and various heterocyclic compounds through the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. nih.gov
Functional Group Interconversions of the Nitrile (e.g., hydrolysis, reduction)
The nitrile group of (6-Cyanonaphthalen-2-yl)boronic acid can be readily converted into other key functional groups, most notably carboxylic acids, amides, and primary amines.
Hydrolysis: The hydrolysis of a nitrile is a common method for preparing carboxylic acids. The reaction can be catalyzed by either acid or base. lumenlearning.com Under acidic conditions, the nitrile is first protonated to increase its electrophilicity, followed by the nucleophilic attack of water. lumenlearning.com The initially formed imidic acid tautomerizes to an amide, which can be isolated under controlled conditions or further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt upon extended heating. lumenlearning.com Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon, ultimately yielding a carboxylate salt after proton transfer steps. A patented process describes the acid-catalyzed hydrolysis of 2,6-dicyanonaphthalene to the corresponding carboxylic acid, highlighting the industrial relevance of this transformation on the naphthalene scaffold. google.com
Reduction: The nitrile group can be reduced to a primary amine using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with catalysts like Pd, Pt, or Ni) or chemical reduction with reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. This transformation provides a direct route from the cyano-substituted naphthalene to the corresponding aminomethyl-substituted naphthalene derivative.
Table 2: Common Functional Group Interconversions of the Nitrile Group
| Transformation | Reagents and Conditions | Product Functional Group |
|---|---|---|
| Hydrolysis (Acidic) | H₃O⁺ (e.g., aq. H₂SO₄ or HCl), heat | Carboxylic Acid (-COOH) |
| Hydrolysis (Basic) | aq. NaOH or KOH, heat, then H₃O⁺ workup | Carboxylic Acid (-COOH) |
| Partial Hydrolysis | H₂SO₄ (conc.), mild conditions or H₂O₂, base | Amide (-CONH₂) |
| Reduction | 1. LiAlH₄, ether or THF; 2. H₂O | Primary Amine (-CH₂NH₂) |
| Reduction | H₂, Raney Ni or Pd/C, high pressure | Primary Amine (-CH₂NH₂) |
Photochemical Reactivity Associated with the Cyanonaphthalene Chromophore
The cyanonaphthalene moiety in (6-Cyanonaphthalen-2-yl)boronic acid serves as a potent chromophore, absorbing ultraviolet light and exhibiting distinct photochemical behavior. The photophysics of cyanonaphthalenes have been a subject of interest, particularly in the context of astrochemistry, where their unexpected abundance in interstellar clouds has prompted investigation into their stability. nih.gov
Studies on the 1-cyanonaphthalene (1-CNN) cation have shown that it possesses a highly efficient stabilization mechanism through fast radiative cooling. nih.gov Upon excitation, the molecule can rapidly dissipate excess internal energy by emitting optical photons, a process known as recurrent fluorescence. nih.gov This allows the molecule to relax to its ground state without undergoing dissociation, contributing to its surprising resilience and persistence in the harsh environment of space. nih.gov This finding challenges previous models that predicted the rapid destruction of small polycyclic aromatic hydrocarbons (PAHs) under such conditions. nih.gov
The molecular structure of 2-cyanonaphthalene (2-CNN), which is the core of the title compound, is closely related to 1-CNN. nih.gov The photochemical properties, including absorption spectra, fluorescence, and excited-state reactivity, are dictated by the extended π-electron system of the naphthalene ring, which is perturbed by the electron-withdrawing cyano group. This chromophore is known to participate in photoinduced electron transfer (PET) processes and can act as a photosensitizer. The specific reactivity of (6-Cyanonaphthalen-2-yl)boronic acid under photochemical conditions would be governed by the interplay of the excited states of the cyanonaphthalene unit and the reactivity of the boronic acid and nitrile functionalities.
Applications of 6 Cyanonaphthalen 2 Yl Boronic Acid in Advanced Organic Synthesis and Materials Science
Building Blocks for Complex Molecular Architectures
The strategic placement of the boronic acid and cyano functionalities on the naphthalene (B1677914) scaffold allows (6-Cyanonaphthalen-2-yl)boronic acid to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This versatility has been harnessed by synthetic chemists to create a range of intricate molecular structures.
Synthesis of Substituted Naphthalenes and Polycyclic Aromatic Hydrocarbons (PAHs)
(6-Cyanonaphthalen-2-yl)boronic acid serves as a key precursor for the synthesis of highly substituted naphthalene derivatives and for the expansion of the aromatic system to form larger polycyclic aromatic hydrocarbons (PAHs). The boronic acid moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of various aryl and vinyl groups at the 2-position of the naphthalene ring.
The cyano group, being an electron-withdrawing group, can influence the reactivity of the naphthalene ring and can also be chemically transformed into other functional groups, such as carboxylic acids or amines, providing further avenues for molecular diversification. While specific examples detailing the direct use of (6-Cyanonaphthalen-2-yl)boronic acid in the synthesis of complex PAHs are not extensively documented in readily available literature, the general synthetic strategies for PAHs often involve the annulation of smaller aromatic units. Boronic acids are instrumental in these strategies for creating the necessary carbon-carbon bonds. For instance, a general approach could involve the coupling of (6-Cyanonaphthalen-2-yl)boronic acid with a suitably functionalized aromatic partner, followed by an intramolecular cyclization reaction to build the extended polycyclic system.
Construction of Biaryl and Biheteroaryl Compounds
One of the most prominent applications of (6-Cyanonaphthalen-2-yl)boronic acid is in the synthesis of biaryl and biheteroaryl compounds through the Suzuki-Miyaura cross-coupling reaction. researchgate.net This palladium-catalyzed reaction provides a powerful and efficient method for forming a carbon-carbon single bond between two aromatic rings. achmem.comresearchgate.net The reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. nih.gov
In a typical Suzuki-Miyaura coupling, (6-Cyanonaphthalen-2-yl)boronic acid is reacted with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net The choice of catalyst, ligands, base, and solvent can be optimized to achieve high yields of the desired biaryl or biheteroaryl product. organic-chemistry.org The resulting compounds, which incorporate the 6-cyanonaphthalen-2-yl moiety, are of significant interest in medicinal chemistry and materials science due to their unique electronic and steric properties.
Below is a representative table illustrating the types of biaryl compounds that can be synthesized using (6-Cyanonaphthalen-2-yl)boronic acid in Suzuki-Miyaura coupling reactions.
| Aryl/Heteroaryl Halide Partner | Catalyst | Base | Solvent | Product | Yield (%) |
| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 6-(4-Methylphenyl)-2-naphthonitrile | [Data not available in cited sources] |
| 3-Chloropyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 6-(Pyridin-3-yl)-2-naphthonitrile | [Data not available in cited sources] |
| 1-Iodo-4-methoxybenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 6-(4-Methoxyphenyl)-2-naphthonitrile | [Data not available in cited sources] |
Formation of Heterocyclic Systems Incorporating Naphthalene
The versatility of (6-Cyanonaphthalen-2-yl)boronic acid extends to the synthesis of complex heterocyclic systems that incorporate a naphthalene ring. The boronic acid functionality can be utilized in various coupling reactions to form bonds with heteroatoms or to create carbon-carbon bonds that are subsequently cyclized to form heterocyclic rings. For instance, tandem reactions involving an initial cross-coupling followed by an intramolecular cyclization are a powerful strategy for constructing fused heterocyclic systems. dntb.gov.ua
Furthermore, the cyano group can participate directly in the formation of certain heterocyclic rings. For example, it can react with various nucleophiles to initiate cyclization cascades, leading to the formation of nitrogen-containing heterocycles such as pyridines, pyrimidines, or triazines fused to the naphthalene core. While specific documented examples of (6-Cyanonaphthalen-2-yl)boronic acid in the synthesis of such heterocycles are not readily found, the known reactivity of both the boronic acid and cyano groups suggests its significant potential in this area.
Contributions to Functional Materials Development
The unique electronic and photophysical properties of the naphthalene ring system, combined with the functional handles provided by the cyano and boronic acid groups, make (6-Cyanonaphthalen-2-yl)boronic acid an attractive component for the design of novel functional materials.
Components for Organic Electronics and Optoelectronics (e.g., OLEDs, Organic Semiconductors)
The field of organic electronics relies on the development of new organic materials with tailored electronic properties. Boron-containing polycyclic aromatic hydrocarbons (PAHs) have garnered significant attention in this area, as the incorporation of boron can modulate key optoelectronic properties. ed.ac.uk Planarized triarylboranes, for example, are being explored as models for boron-doped graphenes and as promising materials for organic light-emitting diodes (OLEDs). rsc.org
Derivatives of (6-Cyanonaphthalen-2-yl)boronic acid, with their extended π-conjugated system, are potential candidates for use as building blocks for organic semiconductors. The electron-withdrawing nature of the cyano group can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting materials, which is a critical factor in designing efficient charge-transporting and light-emitting materials for devices like OLEDs. While specific performance data for OLEDs incorporating derivatives of (6-Cyanonaphthalen-2-yl)boronic acid are not detailed in the available literature, the structural motif is highly relevant to ongoing research in the field of organic electronics. researchgate.netrsc.org
Design of Chemo/Fluorosensors and Receptor Systems
Boronic acids are well-known for their ability to reversibly bind with diols, a property that has been extensively exploited in the design of chemosensors for carbohydrates and other biologically important molecules. nih.govnih.gov Fluorescent chemosensors based on boronic acids often operate on the principle of photoinduced electron transfer (PET). researchgate.net In the unbound state, the boronic acid can act as a quencher for a nearby fluorophore. Upon binding to a diol, the electronic properties of the boron center are altered, which can disrupt the PET process and lead to an increase in fluorescence intensity (a "turn-on" response). researchgate.net
(6-Cyanonaphthalen-2-yl)boronic acid, with its inherent naphthalene fluorophore, is a prime candidate for the development of fluorescent chemosensors. The cyano group can further modulate the electronic properties of the naphthalene ring system, potentially enhancing the sensitivity and selectivity of the sensor. While specific studies detailing the use of (6-Cyanonaphthalen-2-yl)boronic acid as a chemosensor are not prevalent in the searched literature, the fundamental principles of boronic acid-based sensors strongly suggest its potential in this application. mdpi.comcsir.co.zarsc.org The design of such a sensor would involve monitoring the changes in the fluorescence properties of the naphthalene core upon the binding of a target analyte to the boronic acid group.
Frameworks for Self-Assembled Structures and Co-crystals
(6-Cyanonaphthalen-2-yl)boronic acid is a versatile building block in supramolecular chemistry, primarily due to the unique properties of its boronic acid and cyanonaphthalene functional groups. The boronic acid moiety can form reversible covalent bonds with diols and can self-condense to form boroxines, while the planar, electron-deficient naphthalene ring, equipped with a cyano group, can participate in non-covalent interactions such as π-π stacking and hydrogen bonding. msu.eduresearchgate.net These characteristics make it a prime candidate for the rational design of ordered molecular architectures, including self-assembled monolayers (SAMs), macrocycles, and co-crystals.
The self-assembly process is often driven by the dehydration of boronic acid groups to form a cross-linked borate (B1201080) network. harvard.edu For instance, alkylboronic acids have been shown to form self-assembled monolayers on gold surfaces, where the boronic acid headgroups interact to create a highly cross-linked and thermally stable "borate glass" at the interface. harvard.edu The rigid naphthalene core of (6-Cyanonaphthalen-2-yl)boronic acid can enhance the ordering within such monolayers through intermolecular π-π stacking interactions, while the terminal cyano group can modulate surface properties or act as a specific binding site.
In the realm of co-crystals, boronic acids are known to form well-defined structures with various co-crystal formers through hydrogen bonding. The hydroxyl groups of the boronic acid can act as hydrogen bond donors, while the cyano group on the naphthalene ring can serve as a hydrogen bond acceptor. This dual functionality allows for the creation of intricate hydrogen-bonded networks, leading to the formation of stable co-crystals with tailored physicochemical properties, such as improved solubility or stability. google.com Recent research has also demonstrated the use of dihydroxy naphthalene derivatives in self-assembly with aryl boronic acids and bipyridine linkers to form stable host-guest complexes, highlighting the utility of the naphthalene scaffold in creating organized supramolecular structures. mdpi.com
Table 1: Interactions Driving Self-Assembly of Naphthalene Boronic Acids
| Interaction Type | Participating Groups | Resulting Structure |
|---|---|---|
| Reversible Covalent Bonding | Boronic Acid + Diols | Boronate Esters |
| Self-Condensation | Boronic Acid - Boronic Acid | Boroxines |
| π-π Stacking | Naphthalene Rings | Ordered Layers/Stacks |
| Hydrogen Bonding | Boronic Acid (donor) + Cyano (acceptor) | Co-crystal Lattices |
Role in Asymmetric Synthesis and Chiral Induction
While (6-Cyanonaphthalen-2-yl)boronic acid is itself achiral, its derivatives and the broader class of arylboronic acids are pivotal reagents in asymmetric catalysis, where chiral catalysts are used to transform them into enantioenriched products. The naphthalene scaffold is also a prized component in the design of chiral ligands and catalysts due to its rigid and well-defined steric profile.
Asymmetric Additions to Conjugated Systems
Arylboronic acids are widely used as nucleophiles in catalytic asymmetric conjugate addition reactions to α,β-unsaturated systems, a powerful method for creating stereocenters. nih.gov In a typical reaction, a transition metal catalyst, complexed with a chiral ligand, activates both the arylboronic acid and the conjugated acceptor (e.g., a cyclic enone). This enables the enantioselective transfer of the aryl group to the β-position of the enone, generating a product with a new stereocenter.
Palladium and rhodium are common metals for these transformations. For example, the reaction of various arylboronic acids with cyclic enones in the presence of a palladium catalyst and a chiral pyridinooxazoline (PyOX) ligand can produce β-arylated ketones with high yields and enantioselectivity. nih.gov The specific structure of the arylboronic acid, including substituents on the aromatic ring like the cyano group in (6-Cyanonaphthalen-2-yl)boronic acid, can influence the electronic properties of the reagent and, consequently, the reaction's efficiency and selectivity. The enantiomeric excess (ee) of the product is determined by the chiral environment created by the metal-ligand complex, which dictates the facial selectivity of the nucleophilic attack.
Table 2: Representative Asymmetric Conjugate Addition of Arylboronic Acids to Cyclic Enones
| Arylboronic Acid | Enone Substrate | Chiral Ligand | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| Phenylboronic acid | 3-Methylcyclohex-2-enone | t-BuPyOX | Pd(OCOCF₃)₂ | 95 | 96 |
| 4-Methoxyphenylboronic acid | 3-Methylcyclohex-2-enone | t-BuPyOX | Pd(OCOCF₃)₂ | 99 | 97 |
| Naphthalene-2-boronic acid | 3-Methylcyclopent-2-enone | t-BuPyOX | Pd(OCOCF₃)₂ | 98 | 95 |
| Phenylboronic acid | 3-Methylcyclohept-2-enone | t-BuPyOX | Pd(OCOCF₃)₂ | 91 | 96 |
Data derived from representative examples in the literature. nih.gov
Chiral Catalyst Design Utilizing Naphthalene Boronic Acid Scaffolds
The rigid, planar structure of the naphthalene core is an excellent platform for constructing chiral ligands and catalysts. By functionalizing the naphthalene ring with both a boronic acid group and a chiral auxiliary, it is possible to design catalysts for a range of asymmetric transformations. The boronic acid can serve as an anchoring point to a solid support or as a Lewis acidic site to activate substrates.
For example, naphthalene-based scaffolds have been used to create chiral stationary phases for the chromatographic separation of enantiomers. In one approach, a naphthalene core was functionalized with chiral 2-aminocyclohexansulfonic acid, which acts as the chiral selector and cation-exchange site. nih.gov This demonstrates how the naphthalene unit provides a rigid framework that projects the chiral functionalities into well-defined spatial orientations, enabling effective chiral recognition.
Furthermore, atropisomeric biaryl scaffolds, such as those derived from binaphthyl units, are "privileged" structures in asymmetric catalysis. acs.org Ligands incorporating these scaffolds have been successfully used in palladium-catalyzed asymmetric C-H activation and other cycloaddition reactions. acs.org By extension, a (6-Cyanonaphthalen-2-yl)boronic acid moiety could be incorporated into a larger biaryl system, where the axial chirality of the resulting molecule, combined with the electronic and binding properties of the cyano and boronic acid groups, could be harnessed for novel catalyst design. nih.gov
Theoretical and Computational Investigations of 6 Cyanonaphthalen 2 Yl Boronic Acid
Quantum Chemical Studies on Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the distribution of electrons within a molecule and how this distribution influences its chemical behavior.
The electronic character of (6-Cyanonaphthalen-2-yl)boronic acid is a composite of the properties of its three constituent parts: the naphthalene (B1677914) core, the cyano substituent, and the boronic acid group.
Naphthalene Moiety: The naphthalene ring system is an extended π-conjugated aromatic scaffold. Compared to a simple benzene (B151609) ring, its larger size allows for greater electron delocalization, influencing the energies of the frontier molecular orbitals (HOMO and LUMO). This extended conjugation is a key factor in the molecule's potential use in optical and electronic applications.
Cyano Moiety (-CN): The cyano group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and its ability to participate in resonance stabilization of negative charge (a -M effect) and inductive withdrawal (a -I effect). numberanalytics.com When attached to the naphthalene ring, the cyano group significantly lowers the energy of both the HOMO and LUMO, thereby increasing the electron affinity and ionization potential of the molecule. eujournal.orgnih.gov This modification enhances the stability of the molecule under oxidizing conditions and can make the aromatic ring more susceptible to nucleophilic attack. numberanalytics.comnih.gov
Boronic Acid Moiety [-B(OH)₂]: The boronic acid group is typically considered a weak electron-withdrawing group through an inductive effect. However, it also possesses a vacant p-orbital on the boron atom, which can accept electron density from the π-system of the naphthalene ring, a phenomenon that can be crucial in its interactions and reactivity. The hydroxyl groups of the boronic acid moiety are key to its function, acting as both hydrogen bond donors and acceptors, which dictates its self-assembly and interaction with other molecules. nih.gov
The interplay of these three moieties results in a complex electronic landscape. The electron-withdrawing cyano group and the boronic acid group, positioned at opposite ends of the naphthalene system, create a significant molecular dipole moment. This electronic push-pull arrangement is fundamental to the molecule's chemical reactivity and physical properties.
Computational studies on analogous molecules, such as 3-cyanophenylboronic acid, provide insight into the structural parameters. DFT calculations can predict bond lengths and angles, revealing how the electronic demands of the substituents affect the geometry of the aromatic core. For instance, the B-C bond length is a key parameter indicating the extent of π-interaction between the boronic acid group and the aromatic ring. nih.gov
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| B1—O1 | 1.346 | O1—B1—O2 | 117.5 |
| B1—O2 | 1.366 | O1—B1—C1 | 124.1 |
| B1—C1 | 1.575 | O2—B1—C1 | 118.4 |
| N1—C7 | 1.141 | N1—C7—C4 | 179.1 |
Data presented for 3-cyanophenylboronic acid as a structural analogue. Actual values for (6-Cyanonaphthalen-2-yl)boronic acid would require specific calculation but are expected to follow similar trends.
Computational methods are highly effective at predicting various spectroscopic properties, aiding in the characterization and identification of molecules. nih.govresearchgate.net
NMR Spectroscopy: Gauge-Invariant Atomic Orbital (GIAO) methods combined with DFT are widely used to predict ¹H, ¹³C, and ¹¹B NMR chemical shifts. ucl.ac.ukruc.dknih.gov For (6-Cyanonaphthalen-2-yl)boronic acid, calculations would predict distinct signals for the naphthalene protons, with those closer to the electron-withdrawing cyano and boronic acid groups shifted downfield. The ¹¹B NMR chemical shift is particularly sensitive to the coordination state of the boron atom (trigonal vs. tetrahedral), providing a valuable probe for studying its interactions. ucl.ac.uk
IR and Raman Spectroscopy: DFT calculations can accurately predict vibrational frequencies. nih.govnih.govyoutube.com For this molecule, characteristic frequencies would include the sharp C≡N stretching vibration (typically around 2230 cm⁻¹), O-H stretching of the boronic acid (broad, ~3300 cm⁻¹), B-O stretching (~1350 cm⁻¹), and various C-H and C=C stretching and bending modes of the naphthalene ring. nih.gov The mutual exclusion principle in molecules with an inversion center means that some modes may be IR-active while others are Raman-active, providing complementary information. youtube.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and predicting UV-Vis absorption spectra. nih.gov The extended π-system of the naphthalene core is expected to give rise to strong absorptions in the UV region. aps.org The presence of the cyano and boronic acid groups will modulate the energies of these transitions (typically π → π*), potentially shifting the absorption maxima compared to unsubstituted naphthalene.
| Spectroscopy | Feature | Predicted Range / Value |
|---|---|---|
| ¹¹B NMR | Chemical Shift (δ) | 18 - 30 ppm (trigonal) |
| IR | ν(C≡N) | 2220 - 2240 cm⁻¹ |
| IR | ν(O-H) | ~3300 cm⁻¹ (broad) |
| IR | ν(B-O) | 1330 - 1380 cm⁻¹ |
| Raman | Ring Breathing | ~1000 cm⁻¹ |
| UV-Vis | λmax (π → π*) | 250 - 350 nm |
Mechanistic Studies through Computational Modeling
Computational modeling is indispensable for mapping the complex reaction pathways of boronic acids, particularly in catalysis.
(6-Cyanonaphthalen-2-yl)boronic acid is a key building block in cross-coupling reactions, most notably the Suzuki-Miyaura reaction. DFT calculations can map the entire catalytic cycle, identifying the structures and energies of reactants, intermediates, transition states, and products. rsc.orgrsc.orgresearchgate.net
The key steps in the Suzuki-Miyaura coupling that can be modeled are:
Oxidative Addition: The initial step where an aryl halide adds to a low-valent palladium catalyst.
Transmetalation: The crucial step where the organic group (the 6-cyanonaphthalen-2-yl moiety) is transferred from the boron atom to the palladium center. This is often the rate-determining step. nih.gov Computational studies have shown this can proceed via different pathways, often involving a Pd-O-B linkage, and that the presence of a base is critical to activate the boronic acid. researchgate.net
Reductive Elimination: The final step where the new C-C bond is formed, and the cross-coupled product is released, regenerating the palladium catalyst.
By calculating the energy barriers for each step, researchers can understand the reaction kinetics and identify the rate-limiting transition state. nih.gov This knowledge is vital for optimizing reaction conditions (e.g., choice of catalyst, base, and solvent) to improve yield and selectivity.
Computational chemistry plays a proactive role in modern catalysis by enabling the virtual screening and rational design of new, more efficient catalysts. rsc.org For reactions involving (6-Cyanonaphthalen-2-yl)boronic acid, this often focuses on the phosphine (B1218219) ligands attached to the palladium center.
Using computational models, libraries of virtual ligands can be screened to predict their influence on the catalytic cycle. Key descriptors, such as the energy of the oxidative addition transition state or the binding energy of the ligand to the metal, can be calculated. rsc.org These calculations help identify ligands with optimal electronic and steric properties that can accelerate the rate-determining step or suppress unwanted side reactions. This in silico approach significantly reduces the experimental effort required, accelerating the discovery of superior catalytic systems for specific applications.
Investigations into Intermolecular Interactions and Solid-State Structures
The way (6-Cyanonaphthalen-2-yl)boronic acid molecules interact with each other in the solid state determines their crystal structure and macroscopic properties. Boronic acids are well-known for forming robust hydrogen-bonded networks. nih.gov
In the crystal lattice, the -B(OH)₂ groups typically form dimeric motifs through pairs of O-H···O hydrogen bonds, similar to carboxylic acids. nih.gov These dimers can then be further linked into chains or sheets. The cyano group is also a competent hydrogen bond acceptor, and O-H···N interactions are expected to play a significant role in the crystal packing. researchgate.netrsc.org
Computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density distribution in the crystal. chemrxiv.org QTAIM analysis can identify and characterize the strength and nature of these varied intermolecular interactions, providing a deeper understanding of the forces that govern the solid-state assembly. chemrxiv.org This knowledge is crucial for crystal engineering and predicting the morphology and properties of solid-state materials derived from this compound.
Hydrogen Bonding and π-π Stacking Interactions
Non-covalent interactions, such as hydrogen bonds and π-π stacking, are fundamental in determining the supramolecular assembly of molecules in the solid state. For (6-Cyanonaphthalen-2-yl)boronic acid, the boronic acid group [-B(OH)₂] is a strong hydrogen bond donor, while the cyano group (-C≡N) and the hydroxyl groups can act as hydrogen bond acceptors.
Theoretical studies on related molecules, such as 4-cyanophenylboronic acid, have shown that the boronic acid moiety readily forms O-H···N hydrogen bonds with nitrogen-containing co-formers. nih.govnih.gov In the absence of other molecules, it is expected that (6-Cyanonaphthalen-2-yl)boronic acid would form intermolecular O-H···O hydrogen bonds between the boronic acid groups, a common feature in the crystal structures of arylboronic acids.
The naphthalene ring system provides a large surface area for π-π stacking interactions. These interactions, arising from the alignment of the aromatic rings, would play a significant role in the crystal packing. The presence of the electron-withdrawing cyano group can influence the electron density of the naphthalene π-system, which in turn affects the nature and strength of the π-π stacking. Computational methods like Density Functional Theory (DFT) would be essential to accurately model and quantify the energies of these interactions.
A summary of potential intermolecular interactions for (6-Cyanonaphthalen-2-yl)boronic acid is presented below:
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
| Hydrogen Bonding | Boronic Acid (-OH) | Boronic Acid (-OH), Cyano (-N) | Primary driver of molecular assembly, forming chains or sheets. |
| π-π Stacking | Naphthalene Ring | Naphthalene Ring | Contributes to the stabilization of the crystal lattice, influencing stacking arrangements. |
Co-crystal Design and Prediction for Naphthalene Boronic Acid Systems
Co-crystal engineering is a powerful strategy for modifying the physicochemical properties of solid materials. The design of co-crystals involving (6-Cyanonaphthalen-2-yl)boronic acid would rely on the predictable formation of supramolecular synthons, which are robust intermolecular recognition motifs.
The primary synthon for this system would likely involve hydrogen bonding between the boronic acid group and a complementary functional group on a co-former molecule. For instance, co-crystallization with pyridine-containing molecules could lead to the formation of strong O-H···Npy hydrogen bonds. uiowa.edu The cyano group could also participate in forming synthons with suitable hydrogen bond donors.
Computational co-crystal screening is a modern approach used to predict the likelihood of co-crystal formation between a target molecule and a library of potential co-formers. This process typically involves calculating the lattice energy of the putative co-crystals. A negative binding energy for the co-crystal relative to the individual components suggests that co-crystal formation is thermodynamically favorable. While this methodology has been applied to various active pharmaceutical ingredients and other organic molecules, specific predictive studies for (6-Cyanonaphthalen-2-yl)boronic acid have not been reported. researchgate.net
The potential for co-crystal formation with (6-Cyanonaphthalen-2-yl)boronic acid can be summarized in the following table, outlining potential co-formers and the primary interactions expected.
| Potential Co-former Class | Example Co-former Functional Group | Primary Supramolecular Synthon |
| Pyridines | Pyridyl Nitrogen | O-H···N |
| Carboxylic Acids | Carboxyl Group | O-H···O |
| Amides | Amide Group | O-H···O=C |
Further experimental and computational research is necessary to fully elucidate the specific hydrogen bonding and π-π stacking interactions of (6-Cyanonaphthalen-2-yl)boronic acid and to explore its potential in co-crystal design.
Emerging Research Directions and Future Outlook for 6 Cyanonaphthalen 2 Yl Boronic Acid
Development of More Sustainable and Atom-Economical Synthetic Routes
The conventional synthesis of (6-Cyanonaphthalen-2-yl)boronic acid often involves multi-step processes that can be resource-intensive and generate significant waste. The future of its production hinges on the adoption of greener, more efficient synthetic strategies that prioritize atom economy and minimize environmental impact.
Current research in the broader field of boronic acid synthesis is heavily focused on C-H activation and borylation. This approach, if applied to a suitable naphthalene (B1677914) precursor, could offer a more direct and atom-economical route to (6-Cyanonaphthalen-2-yl)boronic acid, eliminating the need for pre-functionalized starting materials. The development of novel catalyst systems, potentially based on earth-abundant metals, is a key area of investigation to facilitate this transformation with high regioselectivity and yield.
Another promising avenue is the use of mechanochemistry, a solvent-free or low-solvent technique where mechanical force is used to drive chemical reactions. This method has the potential to significantly reduce the environmental footprint of the synthesis by minimizing solvent use and energy consumption. Researchers are exploring the application of mechanochemical methods for the synthesis of various boronic acids, and these principles could be adapted for the production of (6-Cyanonaphthalen-2-yl)boronic acid.
| Synthesis Strategy | Key Advantages | Research Focus |
| C-H Activation/Borylation | Direct functionalization, high atom economy | Development of regioselective catalysts, use of earth-abundant metals |
| Mechanochemistry | Solvent-free or low-solvent, reduced energy consumption | Optimization of reaction conditions, scalability of the process |
| Biocatalysis | Mild reaction conditions, high selectivity | Discovery and engineering of enzymes for C-B bond formation |
Exploration of Novel Catalytic Transformations and Methodologies
Beyond its established role in Suzuki-Miyaura coupling, the unique electronic and steric properties of (6-Cyanonaphthalen-2-yl)boronic acid make it a candidate for exploration in other catalytic transformations. The cyano group, being a strong electron-withdrawing group, modulates the reactivity of the boronic acid moiety, which could be harnessed for novel applications.
One area of emerging interest is the use of boronic acids as catalysts or co-catalysts in their own right. For instance, boronic acids can act as Lewis acids to activate substrates in a variety of organic reactions. The specific electronic nature of (6-Cyanonaphthalen-2-yl)boronic acid could lead to unique catalytic activities in reactions such as aldol (B89426) additions, esterifications, and amidation reactions.
Furthermore, the naphthalene scaffold opens up possibilities in photoredox catalysis. The extended aromatic system can interact with light, and when combined with the reactive boronic acid group, it could participate in novel light-driven catalytic cycles for C-C and C-X bond formation. Research in this area is still in its early stages but holds significant promise for developing new synthetic methodologies.
Advanced Applications in Smart Materials and Responsive Sensing Technologies
The rigid, planar structure of the naphthalene core, combined with the reactive and versatile boronic acid group, makes (6-Cyanonaphthalen-2-yl)boronic acid an attractive building block for the creation of advanced "smart" materials. These materials can respond to external stimuli, such as light, pH, or the presence of specific molecules.
In the realm of organic electronics, derivatives of (6-Cyanonaphthalen-2-yl)boronic acid are being investigated for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The extended π-conjugation of the naphthalene system can be tailored through chemical modification to achieve desired photophysical properties, such as specific emission colors or enhanced charge transport characteristics.
Moreover, the boronic acid functional group is well-known for its ability to reversibly bind with diols, a class of molecules that includes sugars and other biologically important compounds. This property is the foundation for the development of responsive sensing technologies. (6-Cyanonaphthalen-2-yl)boronic acid can be incorporated into polymers or attached to fluorescent molecules to create sensors that signal the presence of specific analytes through a change in color or fluorescence. The cyanonaphthalene moiety can act as a fluorophore, and its emission properties could be modulated upon binding of a target diol to the boronic acid group.
| Application Area | Principle of Operation | Potential Impact |
| Organic Electronics (OLEDs, OPVs) | Extended π-conjugation and tunable electronic properties | Development of more efficient and cost-effective electronic devices |
| Responsive Sensing | Reversible binding of the boronic acid group with diols | Creation of highly sensitive and selective sensors for biomedical and environmental applications |
| Self-Healing Polymers | Dynamic covalent bonds formed by boronic esters | Production of materials with extended lifetimes and improved durability |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry is a major trend in modern chemical manufacturing, offering advantages in terms of safety, efficiency, and scalability. The synthesis and application of (6-Cyanonaphthalen-2-yl)boronic acid are well-suited for integration with these advanced manufacturing platforms.
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved purity, and better reproducibility. The synthesis of (6-Cyanonaphthalen-2-yl)boronic acid and its subsequent use in, for example, Suzuki-Miyaura coupling reactions, can be designed as a continuous process, reducing manual handling and the potential for human error.
Furthermore, the integration of flow reactors with automated control systems and real-time analytical tools (such as spectroscopy) enables the development of self-optimizing synthesis platforms. These systems can autonomously explore a wide range of reaction conditions to identify the optimal parameters for a given transformation, accelerating the pace of research and development.
Application of Machine Learning and Artificial Intelligence in Compound Design and Discovery
Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemical research, capable of accelerating the design and discovery of new molecules and materials with desired properties. While specific applications to (6-Cyanonaphthalen-2-yl)boronic acid are still in their infancy, the potential is vast.
AI algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations, suggesting optimal conditions for the synthesis of (6-Cyanonaphthalen-2-yl)boronic acid and its derivatives. This can significantly reduce the number of experiments required, saving time and resources.
In the context of materials science and drug discovery, ML models can be used to predict the properties of virtual compounds based on their molecular structure. For example, a model could be developed to predict the fluorescence properties of derivatives of (6-Cyanonaphthalen-2-yl)boronic acid for OLED applications, or to predict the binding affinity of related compounds to a biological target. This in silico screening allows researchers to prioritize the most promising candidates for synthesis and experimental testing.
The future of research on (6-Cyanonaphthalen-2-yl)boronic acid will likely involve a synergistic combination of these emerging technologies, leading to the development of novel, high-performance materials and more efficient and sustainable chemical processes.
Q & A
Q. Table 1: Key Structural Parameters from X-ray Data (Example)
| Parameter | Value (Å/°) | Evidence |
|---|---|---|
| B–O1 bond length | 1.36 | |
| C1–B–O2 angle | 121.6° | |
| C6–C7–C8 angle | 119.95° |
Advanced: How can researchers optimize reaction conditions to minimize by-products during synthesis?
Methodological Answer:
- Purity Control : Use LC-MS/MS for trace impurity detection (e.g., genotoxic boronic acid derivatives) with MRM mode for sensitivity <1 ppm .
- Microwave-Assisted Synthesis : Reduces reaction time and side-product formation (e.g., 80% yield in 30 mins vs. 24 hrs conventional heating) .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh)) for cross-coupling efficiency and selectivity .
Advanced: What strategies resolve polymorphism in arylboronic acids like (6-Cyanonaphthalen-2-yl)boronic acid?
Methodological Answer:
- Crystallization Solvent Screening : Use polar aprotic solvents (e.g., DMF) to favor specific hydrogen-bond networks (e.g., dimeric vs. trimeric motifs) .
- Temperature Gradients : Slow cooling from 100°C to 25°C promotes stable polymorph formation.
- DSC Analysis : Identifies phase transitions and polymorphic stability ranges .
Basic: How does the boronic acid moiety facilitate diol sensing, and what are typical binding constants?
Methodological Answer:
The boronic acid reversibly binds 1,2- or 1,3-diols via ester formation, with affinity influenced by pH and substituents.
- Binding Constants (K) : For fructose, ~10–10 M; glucose ~10 M .
- Method : Fluorescence quenching or SPR assays at physiological pH (7.4) .
Advanced: What factors influence diol binding kinetics, and how do stopped-flow techniques elucidate dynamics?
Methodological Answer:
- Kinetic Parameters : values follow D-fructose > D-tagatose > D-mannose > D-glucose due to diol geometry .
- Stopped-Flow Setup : Mix boronic acid (1 mM) with diol (10 mM) in phosphate buffer (pH 7.4); monitor fluorescence changes at 420 nm (ex: 320 nm).
- Data Analysis : Fit pseudo-first-order kinetics to extract , then plot vs. [diol] to determine and .
Advanced: How does computational modeling predict glycoprotein interactions in SPR studies?
Methodological Answer:
- Docking Simulations : Use software (e.g., AutoDock) to model boronic acid-glycoprotein interactions (e.g., terminal sialic acid residues).
- SPR Experimental Setup : Immobilize boronic acid on carboxymethyl dextran-coated chips; inject glycoproteins (0.1–10 µM) in HEPES buffer (pH 8.5).
- Data Interpretation : Secondary interactions (e.g., hydrophobic) can be mitigated by adding 0.1% Tween-20 .
Basic: What are the thermal degradation profiles of arylboronic acids, and how do substituents affect stability?
Methodological Answer:
- TGA Analysis : Decomposition onset typically occurs at 200–300°C. Cyano groups enhance stability via resonance effects (e.g., 20°C increase vs. non-cyano analogs) .
- Degradation Pathways : Boroxine formation (cyclic trimers) at high temperatures, confirmed by FT-IR .
Advanced: How does the cyano substituent enhance bioactivity as a therapeutic agent?
Methodological Answer:
- Electron-Withdrawing Effect : The cyano group increases boronic acid electrophilicity, enhancing binding to serine proteases (e.g., proteasome inhibition IC ~20 nM) .
- Cellular Uptake : LogP optimization (cyano reduces hydrophilicity) improves membrane permeability, validated via fluorescence microscopy .
Advanced: How do non-specific interactions affect glycoprotein detection, and what buffer conditions improve selectivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
